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GSK-J2 (sodium salt) -

GSK-J2 (sodium salt)

Catalog Number: EVT-10899014
CAS Number:
Molecular Formula: C22H24N5NaO2
Molecular Weight: 413.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of GSK-J2 (sodium salt) involves several steps typical of organic synthesis methods used for producing complex organic molecules. While specific details on the synthetic pathway for GSK-J2 are not extensively documented in available literature, it is generally synthesized through modifications of precursor compounds that may involve reactions such as:

  • Alkylation: Introducing alkyl groups to form the desired pyridine structure.
  • Hydroxylation: Adding hydroxyl groups to enhance solubility and biological activity.
  • Salt Formation: Converting the base compound into its sodium salt form to improve stability and solubility in aqueous solutions.

Technical details regarding the exact reagents and conditions used in the synthesis of GSK-J2 remain proprietary or less documented in public sources .

Molecular Structure Analysis

The molecular formula of GSK-J2 (sodium salt) is C22H23N5O2C_{22}H_{23}N_5O_2 with a molecular weight of approximately 389.45 g/mol. The compound features a complex structure that includes:

  • Pyridine Ring: A six-membered aromatic ring containing nitrogen.
  • Amine Groups: Contributing to its interaction with biological targets.
  • Hydroxyl Groups: Enhancing solubility and potential reactivity.

The structural representation can be summarized as follows:

PropertyData
Molecular FormulaC22H23N5O2C_{22}H_{23}N_5O_2
Molecular Weight389.45 g/mol
CAS Number2108665-15-0
InChI KeyLJIFOCRGDDQFJF-UHFFFAOYSA-N
SMILESO=C(CCNC1=NC(C2=CC=CN=C2)=NC(N3CCC(C=CC=C4)=C4CC3)=C1)O

This data illustrates the complexity of GSK-J2's molecular architecture, which is crucial for its biological activity .

Mechanism of Action

GSK-J2 functions primarily as an inactive control for studies involving histone demethylation processes. Its mechanism involves:

  1. Binding to Histone Demethylases: While it can bind to JMJD3 and UTX, the binding does not result in significant inhibition of their activity.
  2. Comparative Studies: Researchers use GSK-J2 to compare against more potent inhibitors like GSK-J1 to understand the effects of effective inhibition on cellular processes.

This mechanism is crucial for validating experimental results when studying epigenetic modifications related to gene expression regulation .

Physical and Chemical Properties Analysis

GSK-J2 (sodium salt) exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM, indicating good solubility characteristics for laboratory use.
  • Purity: Typically supplied with a purity of ≥98% as determined by high-performance liquid chromatography (HPLC).
  • Storage Conditions: Recommended to be stored desiccated at room temperature to maintain stability.

These properties are essential for ensuring reliable performance in scientific applications .

Epigenetic Modulation and Histone Demethylase Inhibition

The dynamic regulation of histone methylation represents a fundamental epigenetic mechanism controlling gene expression, cell differentiation, and disease pathogenesis. Histone lysine demethylases, particularly those targeting trimethylated histone 3 lysine 27 (H3K27me3), have emerged as critical players in these processes. GSK-J2 (sodium salt), chemically defined as ethyl 3-((6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate sodium salt, serves as an essential scientific tool for investigating these complex epigenetic pathways despite lacking intrinsic inhibitory activity. Its primary research value lies in its structural relationship to the active demethylase inhibitor GSK-J1, enabling precise experimental differentiation between specific enzymatic inhibition and non-specific cellular effects. This compound has become indispensable for validating the biological functions of H3K27me2/3-specific demethylases and establishing target specificity in epigenetic drug discovery [4] [7].

Role of GSK-J2 in JMJD3/KDM6B and UTX/KDM6A Demethylase Pathways

GSK-J2 functions as a critical negative control compound in studies investigating the biological roles of H3K27-specific demethylases, specifically Jumonji domain-containing protein 3 (JMJD3/KDM6B) and ubiquitously transcribed tetratricopeptide repeat protein on the X chromosome (UTX/KDM6A). These enzymes catalyze the demethylation of repressive H3K27me3 and H3K27me2 marks through Fe²⁺- and α-ketoglutarate-dependent dioxygenase reactions, thereby facilitating gene activation. The catalytic activity of JMJD3/KDM6B and UTX/KDM6A influences diverse physiological and pathological processes, including inflammatory responses, cellular differentiation, and oncogenesis. Research demonstrates that while the active inhibitor GSK-J1 (the acid form of GSK-J2 ethyl ester prodrug) effectively suppresses JMJD3/UTX activity, GSK-J2 shows negligible inhibition (IC₅₀ > 100 μM) against these enzymes in biochemical assays. This profound difference in activity establishes GSK-J2 as an essential experimental tool for confirming the specificity of observed phenotypes when using GSK-J1 or its intracellularly hydrolyzed active form, GSK-J4. In cellular models of inflammation, such as lipopolysaccharide-stimulated macrophages, GSK-J1 treatment significantly reduces proinflammatory cytokine production (tumor necrosis factor alpha, interleukin 1 beta, interleukin 6) by modulating H3K27me3 levels at promoter regions, whereas GSK-J2 produces no such effects, confirming that the anti-inflammatory outcomes specifically result from JMJD3/UTX inhibition rather than off-target effects [3] [4] [7].

The structural distinction between GSK-J1 and GSK-J2 resides in the positioning of the nitrogen atom within the pyridine ring. This seemingly minor alteration drastically impacts the compound's ability to coordinate the catalytic ferrous iron within the JMJD3/KDM6B and UTX/KDM6A active sites. Consequently, GSK-J2 fails to displace α-ketoglutarate or interact productively with key residues involved in substrate recognition and catalysis. This biochemical inertness makes GSK-J2 exceptionally valuable for in vivo studies where distinguishing specific pharmacological inhibition from non-specific toxicity is paramount. In prostate cancer xenograft models utilizing androgen receptor-positive and androgen receptor-negative cell lines, researchers systematically employ GSK-J2 alongside GSK-J4 (the cell-permeable ester prodrug of GSK-J1) to verify that observed antitumor effects specifically stem from JMJD3/KDM6B inhibition rather than general cellular toxicity [4] [9].

Selectivity Profiling Against H3K27me3/me2 Demethylases

Comprehensive selectivity profiling establishes GSK-J2 as devoid of meaningful inhibitory activity against the H3K27me3/me2-specific demethylases JMJD3/KDM6B and UTX/KDM6A. Biochemical characterization through multiple orthogonal assays consistently demonstrates that GSK-J2 exhibits an IC₅₀ exceeding 100 μM against JMJD3/KDM6B, representing more than a 1,600-fold reduction in potency compared to its active counterpart GSK-J1 (IC₅₀ = 60 nM). This profound selectivity differential underpins its utility as a negative control in epigenetic research [4] [7] [8].

Thermal shift assays (differential scanning fluorimetry) provide further evidence of GSK-J2's selectivity profile across the Jumonji C-domain-containing lysine demethylase family. While GSK-J1 produces significant thermal stabilization (>2.5°C) exclusively for H3K27-specific demethylases (JMJD3/KDM6B and UTX/KDM6A), GSK-J2 induces negligible thermal shifts for these targets. This indicates a lack of substantial binding affinity. Furthermore, broad screening against a panel of 2-oxoglutarate-dependent oxygenases, including other histone demethylases such as lysine demethylase 4A (JMJD2A/KDM4A), lysine demethylase 4E (JMJD2E/KDM4E), and lysine demethylase 3A (JMJD1A/KDM3A), confirms the absence of significant off-target interactions for GSK-J2 at concentrations up to 30 μM [8].

Table 1: Comparative Biochemical Activity of GSK-J1 and GSK-J2 Against Histone Demethylases

Enzyme TargetDemethylase ActivityGSK-J1 IC₅₀ (μM)GSK-J2 IC₅₀ (μM)Assay Conditions
JMJD3/KDM6BH3K27me30.06>100AlphaScreen, 10 μM 2-OG, 10 μM Fe²⁺
UTX/KDM6AH3K27me30.06-0.10>100Thermal Shift, Biochemical Assays
JMJD2A/KDM4AH3K9me344.3Not TestedAlphaScreen, 10 μM 2-OG, 1 μM Fe²⁺
JMJD2E/KDM4EH3K9me319.6Not TestedAlphaScreen, 10 μM 2-OG, 1 μM Fe²⁺
JMJD1A/KDM3AH3K9me241.0Not TestedAlphaScreen, 5 μM 2-OG, 10 μM Fe²⁺
JARID1B/KDM5BH3K4me30.955AlphaScreen, 10 μM 2-OG, 10 μM Fe²⁺
JARID1C/KDM5CH3K4me31.76Not TestedAlphaScreen, 10 μM 2-OG, 10 μM Fe²⁺

Competitive binding assays across 100 human protein kinases and diverse epigenetic regulators, including histone deacetylases, further substantiate the clean off-target profile of GSK-J2 at biologically relevant concentrations. This extensive selectivity profiling solidifies its role as a critical experimental control compound, enabling researchers to attribute observed biological effects specifically to JMJD3/UTX inhibition when contrasted with results obtained using GSK-J1 or its prodrug form GSK-J4 [7] [8].

Mechanistic Insights into H3K4me3/me2 Demethylase Cross-Reactivity

While GSK-J2 exhibits negligible activity against H3K27-specific demethylases, detailed mechanistic studies reveal subtle but important differences in its interaction profile with H3K4me3/me2-specific demethylases compared to GSK-J1. The Jumonji/AT-rich interaction domain-containing (JARID1) subfamily of demethylases, particularly JARID1B/KDM5B and JARID1C/KDM5C, demonstrate differential sensitivity to these structurally related compounds. Biochemical analyses indicate GSK-J2 retains weak inhibitory activity against JARID1B/KDM5B (IC₅₀ = 5 μM), albeit substantially reduced compared to GSK-J1 (IC₅₀ = 0.95 μM). This represents an approximately 5-fold decrease in potency. Similarly, against JARID1C/KDM5C, GSK-J1 exhibits moderate inhibition (IC₅₀ = 1.76 μM), while GSK-J2 displays even weaker activity [4] [8].

The molecular basis for this differential inhibition resides in the distinct metal-coordinating geometries enabled by the isomeric pyridine nitrogen orientation. Structural analyses of GSK-J1 bound to JMJD3 reveal that its pyridyl-pyrimidine moiety forms a bidentate interaction with the catalytic ferrous iron within the enzyme's active site. This interaction induces a significant shift (2.34 Å) in the metal ion position relative to its location in the substrate-bound state. The repositioned metal ion maintains coordination with histidine 1390 and glutamate 1392 but forms a water-mediated interaction with histidine 1470. This unique metal shift disrupts the enzyme's catalytic geometry, thereby inhibiting demethylation. GSK-J2, as the pyridine regioisomer, cannot form this optimal bidentate metal interaction due to the altered position of its nitrogen atom relative to the metal center. Consequently, its binding affinity and inhibitory potency are drastically reduced against the primary targets JMJD3/KDM6B and UTX/KDM6A [7].

Table 2: Differential Demethylase Inhibition Profiles of GSK-J1 and GSK-J2

CharacteristicGSK-J1GSK-J2
Primary Target AffinityHigh-affinity binding to JMJD3/UTX catalytic siteNegligible binding to JMJD3/UTX catalytic site
JMJD3/KDM6B Inhibition (IC₅₀)60 nM>100 μM
JARID1B/KDM5B Inhibition (IC₅₀)0.95 μM5 μM
Metal CoordinationBidentate coordination inducing metal shiftImpaired coordination capability
Structural Basis for SelectivityMimics α-ketoglutarate and H3K27me3 Pro30 interactionFails to mimic key substrate-cofactor interactions
Utility in Epigenetic ResearchActive inhibitor of KDM6 subfamilyIsomer control for KDM6 inhibition studies; weak JARID1 inhibitor

The residual activity observed against JARID1B/KDM5B suggests that the active sites of KDM5 demethylases possess distinct structural flexibility or alternative binding modes that can accommodate the GSK-J2 isomer with reduced efficiency. Plant homeodomain finger protein 2 (PHF2), another JmjC domain-containing demethylase targeting H3K9me2, shows no significant inhibition by either compound, highlighting additional specificity determinants beyond iron coordination. These findings emphasize that while GSK-J2 serves as an excellent negative control for studies focused on H3K27 demethylation, researchers investigating H3K4 methylation dynamics should interpret results with consideration of its weak but measurable activity against specific KDM5 family members at higher concentrations. The compound remains superior to inactive vehicle controls for attributing biological effects specifically to KDM6A/B inhibition when used in conjunction with GSK-J1/GSK-J4, but its subtle cross-reactivity underscores the importance of complementary genetic approaches for definitive target validation in complex epigenetic studies [4] [7] [8].

Properties

Product Name

GSK-J2 (sodium salt)

IUPAC Name

sodium;hydride;3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid

Molecular Formula

C22H24N5NaO2

Molecular Weight

413.4 g/mol

InChI

InChI=1S/C22H23N5O2.Na.H/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26);;/q;+1;-1

InChI Key

OPIFJLWRUKMKMD-UHFFFAOYSA-N

Canonical SMILES

[H-].C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4.[Na+]

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